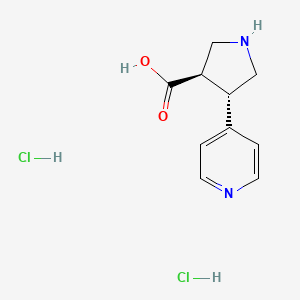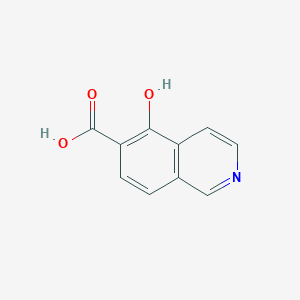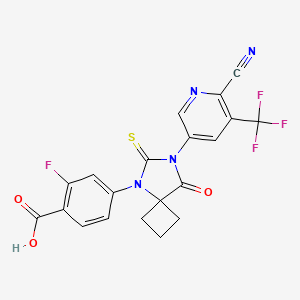
2-Iodoquinazoline
Descripción general
Descripción
2-Iodoquinazoline is a type of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazolines have a wide range of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .
Synthesis Analysis
Quinazolines can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a subject of considerable research .Molecular Structure Analysis
The molecular structure of this compound is C8H5IN2 . The new derivatives of iodoquinazoline were designed according to the target receptors’ structural requirements .Chemical Reactions Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry due to their wide range of antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties, and their inhibitory effects on thymidylate synthase .Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Iodoquinazoline primarily targets the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in the growth, proliferation, and differentiation of cells .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It has been shown to inhibit both EGFR and VEGFR-2 activities . The compound’s ability to bind with EGFR and VEGFR-2 receptors has been confirmed by molecular docking .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by this compound affects the signaling pathways of these growth factors . Protein Tyrosine Kinases (PTKs), such as EGFR, modify the signaling pathway of growth factors, playing an important role in controlling the physiological cycle of cancer .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties, impact its bioavailability. The compound has shown good in silico ADMET calculated profiles .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. It has shown anticancer activities against HepG2, MCF-7, HCT116, and A549 cancer cell lines . The compound has also shown low toxicity against VERO normal cells .
Análisis Bioquímico
Biochemical Properties
2-Iodoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cell signaling pathways related to cancer progression . The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling cascades.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit proliferation. This compound affects cell signaling pathways, including the EGFR and VEGFR pathways, leading to reduced cell survival and growth . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of EGFR and VEGFR, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. Furthermore, this compound can induce conformational changes in these receptors, enhancing its inhibitory effects.
Propiedades
IUPAC Name |
2-iodoquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBEYDLDLJTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316241 | |
| Record name | 2-Iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331850-55-5 | |
| Record name | 2-Iodoquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331850-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



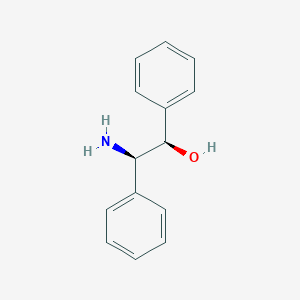
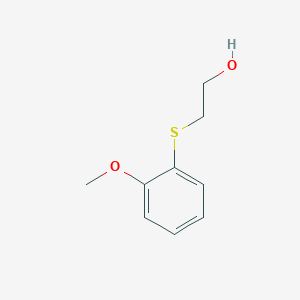
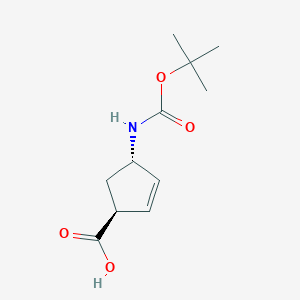




![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)
